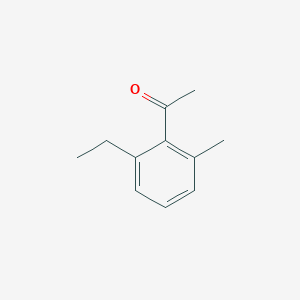![molecular formula C28H56N2O2 B117151 N-[2-(Tridecanoylamino)ethyl]tridecanamide CAS No. 148367-70-8](/img/structure/B117151.png)
N-[2-(Tridecanoylamino)ethyl]tridecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Tridecanoylamino)ethyl]tridecanamide, also known as TTDA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and is composed of a tridecanoyl group and an ethylenediamine moiety. TTDA has shown promising results in various studies due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide is not fully understood. However, it is believed to disrupt the cell membrane of bacteria, leading to cell death. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Biochemical and Physiological Effects:
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on liver and kidney function, making it a safe candidate for further research. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(Tridecanoylamino)ethyl]tridecanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent antibacterial activity, making it a useful tool for studying bacterial infections. However, N-[2-(Tridecanoylamino)ethyl]tridecanamide has some limitations. Its mechanism of action is not fully understood, and its effectiveness against certain strains of bacteria is still being investigated.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(Tridecanoylamino)ethyl]tridecanamide. One potential application is in the development of new antimicrobial agents. N-[2-(Tridecanoylamino)ethyl]tridecanamide has shown promising results in vitro, and further research is needed to determine its effectiveness in vivo. Another potential application is in the treatment of inflammatory diseases. N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have anti-inflammatory properties, and further research is needed to determine its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide and its effectiveness against different strains of bacteria.
Synthesemethoden
The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide involves the reaction of tridecanoic acid with ethylenediamine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure N-[2-(Tridecanoylamino)ethyl]tridecanamide. The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide has been well-established, and its purity can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
148367-70-8 |
|---|---|
Produktname |
N-[2-(Tridecanoylamino)ethyl]tridecanamide |
Molekularformel |
C28H56N2O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
N-[2-(tridecanoylamino)ethyl]tridecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27(31)29-25-26-30-28(32)24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
NKTOONQUZZLNIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
Synonyme |
N,N'-(1,2-Ethanediyl)bis(tridecanamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

